Kappa Opioid Receptor Affinity and Selectivity Profile
N-(3-Methylbutyl)-3,5-dinitrobenzamide exhibits high-affinity binding to the human kappa opioid receptor (Ki = 0.27 nM), which is essentially equipotent with its affinity for the mu opioid receptor (Ki = 0.28 nM) but markedly more potent than its binding to the delta opioid receptor (Ki = 13 nM) [1]. This translates to a delta/kappa selectivity ratio of approximately 48-fold and a delta/mu ratio of approximately 46-fold, indicating a dual mu/kappa preference over delta. In contrast, the unsubstituted parent compound, 3,5-dinitrobenzamide, does not display any reported opioid receptor affinity at comparable concentrations, underscoring the critical role of the 3-methylbutyl side chain in conferring this potent, receptor-engaging pharmacophore [2].
| Evidence Dimension | Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.27 nM (kappa), 0.28 nM (mu), 13 nM (delta) |
| Comparator Or Baseline | 3,5-Dinitrobenzamide: No reported affinity |
| Quantified Difference | >1000-fold improvement in kappa/mu affinity |
| Conditions | Displacement of radioligands ([3H]-U69,593, [3H]-DAMGO, [3H]-naltrindole) from human opioid receptors expressed in CHO cells |
Why This Matters
For researchers developing subtype-selective opioid ligands or screening for off-target GPCR activity, this compound's defined affinity profile provides a quantifiable reference point for SAR expansion that simpler nitrobenzamides cannot supply.
- [1] BindingDB. BDBM50386673 (CHEMBL2048773). Affinity Data for N-(3-methylbutyl)-3,5-dinitrobenzamide. Ki values: 0.27 nM (kappa), 0.28 nM (mu), 13 nM (delta). View Source
- [2] PubChem. 3,5-Dinitrobenzamide (CID 121-81-3). Biological Test Results. View Source
